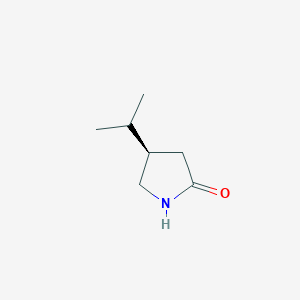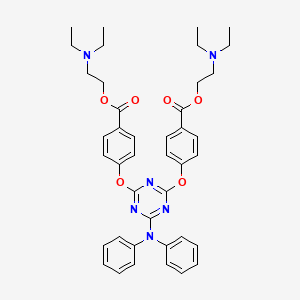
Benzoic acid, 4,4'-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester is a complex organic compound with a unique structure that combines benzoic acid and triazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of diphenylamino groups. The final steps involve the esterification of benzoic acid derivatives with 2-(diethylamino)ethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial for scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4,4’-[2,6-pyridinediylbis(carbonylimino)]bis- (9CI)
- 4,4’-[1,2-propanediylbis(oxy)]bis(benzoic acid)
- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
Uniqueness
Benzoic acid, 4,4’-((6-(diphenylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester is unique due to its combination of benzoic acid and triazine moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
85826-18-2 |
|---|---|
Molekularformel |
C41H46N6O6 |
Molekulargewicht |
718.8 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-[[4-[4-[2-(diethylamino)ethoxycarbonyl]phenoxy]-6-(N-phenylanilino)-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C41H46N6O6/c1-5-45(6-2)27-29-50-37(48)31-19-23-35(24-20-31)52-40-42-39(47(33-15-11-9-12-16-33)34-17-13-10-14-18-34)43-41(44-40)53-36-25-21-32(22-26-36)38(49)51-30-28-46(7-3)8-4/h9-26H,5-8,27-30H2,1-4H3 |
InChI-Schlüssel |
NOWUKGZJJGESCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=C(C=C5)C(=O)OCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)

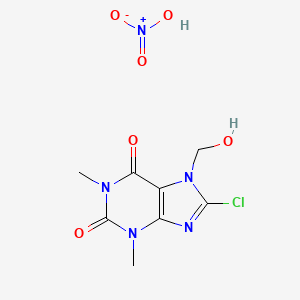
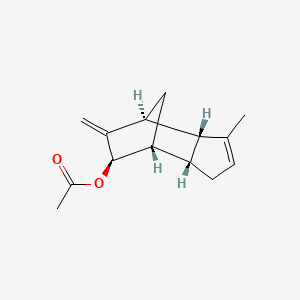
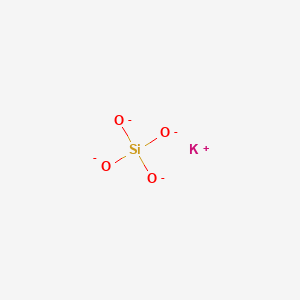
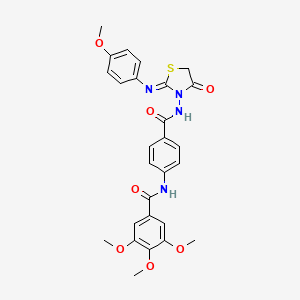

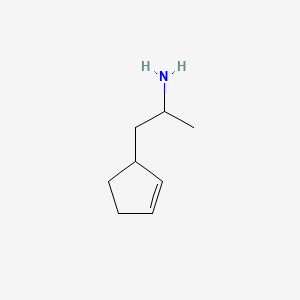
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)

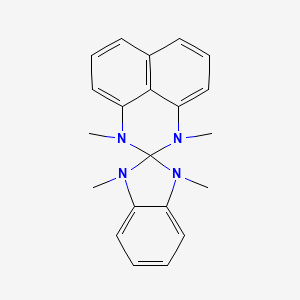
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)

